Product packaging for 1-(Piperidin-4-yl)imidazolidin-2-one(Cat. No.:CAS No. 52210-86-3)

1-(Piperidin-4-yl)imidazolidin-2-one

Cat. No.: B2628261
CAS No.: 52210-86-3
M. Wt: 169.228
InChI Key: YMQKNCXIAQYUQU-UHFFFAOYSA-N
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Description

Significance of Imidazolidinone and Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The imidazolidinone and piperidine rings are cornerstones in the architecture of a vast array of biologically active molecules and are pivotal in modern organic synthesis.

The imidazolidinone scaffold, a five-membered heterocycle, is a core component in numerous pharmaceuticals, natural products, and synthetic intermediates. mdpi.comwikipedia.org 2-Imidazolidinones, which are cyclic urea (B33335) derivatives, are found in drugs such as the antihypertensive agent imidapril (B193102) and the antibiotic azlocillin. wikipedia.org Beyond their direct application in drug molecules, imidazolidinones are highly valued as chiral auxiliaries and organocatalysts in asymmetric synthesis, most notably the MacMillan catalysts, which operate through iminium and enamine activation modes. nih.govrsc.org The synthesis of the imidazolidinone ring can be achieved through various catalytic strategies, including the direct carbonylation of 1,2-diamines, diamination of alkenes, and intramolecular hydroamination of urea derivatives, showcasing its synthetic accessibility. mdpi.com

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. encyclopedia.pubnih.gov It is a fundamental building block in over 70 commercialized drugs, including treatments for central nervous system disorders, cancer, and allergies. encyclopedia.pubarizona.edu The prevalence of the piperidine ring is attributed to its ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profile of drug candidates. thieme-connect.com Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise interactions with biological targets. chemrevlett.com The synthesis of piperidine derivatives is a well-established area of organic chemistry, with methods ranging from the hydrogenation of pyridine (B92270) precursors to various cyclization strategies. nih.gov

The combination of these two scaffolds in a single molecule, as seen in 1-(Piperidin-4-yl)imidazolidin-2-one, presents a compelling strategy for drug discovery, leveraging the advantageous properties of both heterocyclic systems. researchgate.net

Structural Characteristics and Chemical Importance of the this compound Core

The core structure of this compound features a piperidine ring connected via its 4-position to a nitrogen atom of an imidazolidin-2-one ring. This linkage creates a distinct molecular architecture with specific chemical properties. The imidazolidin-2-one part provides a polar, rigid cyclic urea structure, while the piperidine ring offers a flexible, basic nitrogen center that can be readily functionalized.

The chemical importance of this compound lies primarily in its role as a versatile synthetic intermediate. The secondary amine of the piperidine ring is a nucleophilic site available for a wide range of chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). This makes the molecule a valuable starting point for creating libraries of more complex derivatives for screening in drug discovery programs.

Key chemical and physical properties of the parent compound are summarized below.

Property Value
CAS Number 52210-86-3
Molecular Formula C₈H₁₅N₃O
Molecular Weight 169.224 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 388.3 ± 31.0 °C at 760 mmHg
Flash Point 188.7 ± 24.8 °C
LogP -0.22
PSA (Polar Surface Area) 47.86 Ų
Index of Refraction 1.523

Data sourced from Chemsrc chemsrc.com

The synthesis of this core can be approached through methods such as the deprotection of a precursor like Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate, which already contains both heterocyclic rings. chemsrc.com

Overview of Research Trajectories for Related Heterocyclic Compounds

Research involving heterocyclic compounds is a dynamic and rapidly evolving field within medicinal chemistry. nih.govopenmedicinalchemistryjournal.com The trajectory for compounds related to this compound often involves several key strategies aimed at discovering novel therapeutic agents.

One major trend is the creation of hybrid molecules that combine multiple pharmacophoric scaffolds. This approach is exemplified by the very structure of this compound. Researchers frequently explore linking piperidine to other heterocyclic systems, such as pyridine, benzimidazoles, or oxazolidinones, to generate novel compounds with unique biological activity profiles. nih.govresearchgate.net

Another significant research direction is the functionalization and derivatization of the core structure. For instance, derivatives of the 1-(piperidin-4-yl) moiety attached to a benzimidazolone core have been synthesized and investigated as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases. nih.govresearchgate.net Similarly, adding substituents to the piperidine nitrogen, such as an aminopropyl group, has been explored to create compounds with potential antidepressant and analgesic properties.

Furthermore, the development of advanced synthetic methodologies continues to drive research. Innovations in catalysis and reaction design allow for more efficient and stereoselective synthesis of complex heterocyclic structures. nih.gov This enables chemists to build libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates. The focus is often on creating molecules with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. nih.gov

In essence, the research landscape for related heterocyclic compounds is characterized by the strategic combination of established pharmacophores, extensive structural modification to probe biological activity, and the continuous improvement of synthetic tools to access novel chemical space. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O B2628261 1-(Piperidin-4-yl)imidazolidin-2-one CAS No. 52210-86-3

Properties

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQKNCXIAQYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Piperidin 4 Yl Imidazolidin 2 One and Its Analogs

Direct Synthetic Routes to 1-(Piperidin-4-yl)imidazolidin-2-one

The direct synthesis of this compound can be approached through a series of well-planned reaction sequences. These strategies can be broadly categorized into multi-step syntheses, which involve the isolation of intermediates, and more efficient one-pot or cascade reactions that minimize purification steps.

Multi-Step Approaches from Precursors

A common and reliable method for the synthesis of N-substituted imidazolidin-2-ones involves the reaction of a corresponding 1,2-diamine with a carbonylating agent. In the context of this compound, a plausible multi-step synthesis would commence with a protected piperidine (B6355638) derivative.

A logical precursor for this synthesis is N-Boc-4-aminopiperidine, which can be reacted with a suitable two-carbon synthon to introduce the ethylenediamine moiety. For instance, reductive amination with a protected aminoacetaldehyde, followed by deprotection, would yield the key intermediate, N-(piperidin-4-yl)ethane-1,2-diamine. This diamine can then be subjected to cyclization to form the imidazolidinone ring.

The cyclization step is typically achieved using a carbonyl donor. A variety of reagents can serve this purpose, including phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates. CDI is often preferred due to its relative safety and the formation of benign byproducts. The reaction proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of CDI, followed by an intramolecular cyclization with the elimination of imidazole to furnish the desired this compound. An alternative final step could involve the reaction of the diamine with urea (B33335), which upon heating, can lead to the formation of the cyclic urea with the elimination of ammonia.

StepReactantsReagents and ConditionsProduct
1N-Boc-4-aminopiperidine, (Boc-amino)acetaldehydeNaBH(OAc)₃, DCE, rttert-butyl (2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)ethyl)carbamate
2tert-butyl (2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)ethyl)carbamateTFA, DCM, rtN¹-(piperidin-4-yl)ethane-1,2-diamine
3N¹-(piperidin-4-yl)ethane-1,2-diamineCarbonyldiimidazole (CDI), THF, rtThis compound

One-Pot and Cascade Synthesis Strategies

To improve synthetic efficiency, one-pot and cascade reactions are highly desirable. A potential one-pot synthesis of this compound could involve the in-situ formation of the diamine intermediate followed by immediate cyclization. For instance, a pseudo-multicomponent reaction has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com This approach involves the in-situ formation of a Schiff base, followed by reduction and cyclization. mdpi.com

Adapting this strategy, 4-oxopiperidinium chloride could be reacted with ethylenediamine to form a Schiff base. Subsequent in-situ reduction, for example with sodium borohydride, would yield N-(piperidin-4-yl)ethane-1,2-diamine. Without isolation, the addition of a carbonylating agent like CDI would then trigger the cyclization to the final product. Such a streamlined process reduces the need for multiple purification steps, thereby saving time and resources. mdpi.com

Catalytic and Non-Catalytic Approaches for Imidazolidinone Ring Formation

The formation of the imidazolidinone ring is a pivotal step in the synthesis of this compound and its analogs. A variety of methods, both catalytic and non-catalytic, have been developed to achieve this transformation efficiently.

Cyclization of 1,2-Diamines with Carbonyl Donors

The most direct and widely used method for constructing the imidazolidin-2-one ring is the cyclization of a 1,2-diamine with a carbonylating agent. This approach is versatile and can be performed under both catalytic and non-catalytic conditions.

Non-Catalytic Methods: Stoichiometric amounts of carbonylating agents are often employed. These include:

Phosgene and its equivalents: While highly effective, the toxicity of phosgene has led to the use of safer alternatives like triphosgene and carbonyldiimidazole (CDI).

Urea: Heating a 1,2-diamine with urea is a straightforward method, though it may require higher temperatures.

Dialkyl Carbonates: Reagents such as dimethyl carbonate (DMC) or diethyl carbonate (DEC) can be used, often under pressure and at elevated temperatures.

Catalytic Methods: To improve reaction conditions and efficiency, various catalysts have been developed. For instance, the carbonylation of 1,2-diamines with dialkyl carbonates can be catalyzed by Cu(NO₃)₂. mdpi.com Another approach involves the use of CO₂ as a C1 source, which is an environmentally benign option. The reaction of 1,2-diamines with CO₂ can be promoted by superbases and dehydrating agents. mdpi.com

Carbonyl DonorCatalyst/ConditionsKey Features
Carbonyldiimidazole (CDI)Typically non-catalytic, ambient temperatureMild conditions, good yields, safe byproducts.
UreaThermal, non-catalyticAtom-economical, requires high temperatures.
Dialkyl Carbonates (DMC, DEC)Cu(NO₃)₂, heatCatalytic, moderate to good yields.
Carbon Dioxide (CO₂)Superbase, dehydrating agentGreen C1 source, requires specific activators.

Hydroamination-Based Ring Closures

Intramolecular hydroamination of unsaturated ureas provides an alternative and powerful route to imidazolidin-2-ones. This method involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule.

This strategy can be catalyzed by various metals or bases. For example, palladium-catalyzed carboamination of N-allylureas can generate substituted imidazolidin-2-ones. organic-chemistry.org More recently, organocatalytic approaches have gained traction. The phosphazene base BEMP has been shown to be a highly effective catalyst for the intramolecular hydroamidation of propargylic ureas, leading to the formation of imidazolidin-2-ones under ambient conditions and with short reaction times. acs.org The reaction proceeds with excellent chemo- and regioselectivity for the 5-membered cyclic urea. acs.org

Michael-Type Addition Routes to Imidazolidinones

Michael-type addition reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also be employed in the synthesis of imidazolidinone rings. A notable example is the double Michael-type addition of diamides to ethynyl benziodoxolones, which has been reported to produce 4-imidazolidinones. acs.org

In a different approach, a ruthenium-catalyzed cross-metathesis followed by an aza-Michael reaction of N-allyl ureas and α,β-unsaturated compounds has been developed. mdpi.com This sequence allows for the synthesis of variously substituted cyclic ureas. The use of DBU as a catalyst in the cyclization of β-amino carbamates has also been reported to form the imidazolidin-2-one scaffold. mdpi.com

Construction and Functionalization of the Piperidine Moiety

The piperidine scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. The construction of the 4-substituted piperidine core of the target molecule can be achieved through various powerful synthetic transformations, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and stereoselective methods to control the orientation of substituents.

Catalytic hydrogenation of substituted pyridines is a direct and efficient method for the synthesis of the corresponding piperidines. This transformation involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

A range of heterogeneous and homogeneous catalysts have been developed for this purpose. Heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Ruthenium-based catalysts are widely used due to their effectiveness and applicability in industrial processes. nih.govmdpi.com For instance, the hydrogenation of various substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid under hydrogen pressures of 50 to 70 bar. mdpi.comresearchgate.net This method demonstrates the versatility of catalytic hydrogenation for producing functionalized piperidines. mdpi.com More recently, electrocatalytic hydrogenation has emerged as a sustainable alternative, operating at ambient temperature and pressure. nih.govulethbridge.ca Using a carbon-supported rhodium catalyst (Rh/KB), pyridine can be converted to piperidine in quantitative yields with up to 99% current efficiency, showcasing a milder and more energy-efficient approach. nih.govulethbridge.ca

Homogeneous catalysts, particularly those based on Iridium(III), offer excellent chemoselectivity, allowing for the reduction of the pyridine ring while preserving sensitive functional groups. organic-chemistry.org An Iridium(III)-catalyzed ionic hydrogenation process has been shown to tolerate reducible groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties, significantly expanding the accessible chemical space for multi-substituted piperidines. organic-chemistry.org

Below is a table summarizing various catalytic systems for pyridine hydrogenation.

CatalystSubstrate ExampleSolventPressure (bar)TemperatureYield (%)Reference
PtO₂2-MethylpyridineGlacial Acetic Acid70Room Temp.N/A mdpi.com
PtO₂3-PhenylpyridineGlacial Acetic Acid60Room Temp.N/A mdpi.com
Rh/KB (Electrocatalytic)PyridineWaterAmbientAmbient98 nih.gov
[Ir-OMs] ComplexMethyl picolinateMethanol/TFA50Room Temp.96 organic-chemistry.org
[Ir-OMs] Complex3-NitropyridineMethanol/TFA5040 °C97 organic-chemistry.org

Intramolecular cyclization provides a powerful strategy for constructing the piperidine ring from acyclic precursors. These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. A variety of methods exist, often categorized by the type of bond being formed and the nature of the reaction.

One common approach is reductive amination , where a precursor containing both an amine and a carbonyl group (or a group that can be converted to one) undergoes cyclization and reduction in a single step. For example, iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane as a reductant is an efficient method for preparing piperidines. nih.gov

Radical-mediated cyclizations offer another route. Cobalt-catalyzed radical cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov Similarly, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. chemicalbook.com This method is noteworthy as many systems are often limited to the formation of five-membered rings. chemicalbook.com

Other notable strategies include:

Aza-Sakurai cyclizations of allylic amines with aldehydes or ketones. nih.gov

Intramolecular hydroamination of alkynes, which proceeds through an acid-mediated cascade to form the piperidine ring. nih.gov

Electroreductive cyclization , where an imine reacts with a terminal dihaloalkane in a flow microreactor, offering a green and efficient alternative to traditional methods that may use toxic catalysts. researchgate.net

These methods provide a diverse toolkit for chemists to construct the piperidine core with various substitution patterns, starting from readily available linear substrates.

Controlling the stereochemistry of substituents on the piperidine ring is critical, as the biological activity of piperidine-containing compounds often depends on the specific arrangement of atoms in three-dimensional space. For the synthesis of this compound and its chiral analogs, establishing the desired stereochemistry at the C4 position and any other potential chiral centers is paramount.

Several stereoselective strategies have been developed to synthesize chiral 4-aminopiperidine (B84694) derivatives, which are key intermediates. One approach involves the asymmetric hydrogenation of a fluoroenamide derived from a corresponding pyridine precursor. mdpi.com Using chiral phosphine ligands in combination with metals like Rhodium or Ruthenium can induce high enantioselectivity. mdpi.com

Enzymatic dynamic asymmetric transamination of a fluoroketone represents another powerful method. This biocatalytic approach can provide the desired syn-3-fluoro-4-aminopiperidine intermediate with high diastereomeric and enantiomeric excess. mdpi.com

For more complex substitution patterns, modular and stereoselective routes have been developed starting from chiral precursors. For example, optically active 2-substituted 4-aminopiperidines can be synthesized from a chiral piperidin-4-ol intermediate. mdpi.com This involves a diastereoselective nucleophilic substitution of the hydroxyl group with an azide, followed by reduction and selective protection to yield the desired trans-2-substituted-4-aminopiperidine. mdpi.com The synthesis of polyhydroxylated piperidines, a class of iminosugars, also relies heavily on stereoselective cyclization strategies, often starting from chiral pool precursors like sugars or amino acids. wikipedia.org

MethodKey Intermediate/SubstrateStereochemical ControlOutcomeReference
Asymmetric HydrogenationFluoro-enamideChiral Rh or Ru catalystsEnantioselective formation of 3-fluoro-4-aminopiperidine derivative mdpi.com
Enzymatic TransaminationFluoroketoneEnzyme (ATA-3)syn-3-fluoro-4-aminopiperidine (15:1 dr, 96% ee) mdpi.com
Diastereoselective Substitution(2R,4S)-4-hydroxypiperidineSubstrate controlOrthogonally protected chiral trans-2-substituted-4-aminopiperidine mdpi.com

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound presents significant challenges in chemo- and regioselectivity. The piperidine ring contains two distinct nitrogen atoms: the secondary amine within the ring (N1) and the primary amino group at the C4 position (or its precursor). The imidazolidin-2-one ring is typically formed from a reaction involving two nitrogen atoms and a carbonyl source. The key challenge is to selectively form the desired C-N bond at the C4-amino group and the N-N bond within the imidazolidinone ring without undesired reactions at the piperidine N1 position.

A common and effective strategy to overcome this is the use of protecting groups . ulethbridge.ca The secondary amine of the piperidine ring is significantly more nucleophilic than a primary amine's precursor (like an azide or a protected amine) and must be masked to direct the reaction to the C4 position. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). mdpi.com

A general synthetic route involves the following steps:

Protection: The synthesis begins with a piperidine derivative where the ring nitrogen is protected, for example, tert-butyl 4-aminopiperidine-1-carboxylate.

Urea Formation: The free amino group at the C4 position is reacted with a suitable electrophile to build the precursor to the imidazolidin-2-one ring. For instance, it can react with an isocyanate or a halo-substituted acylating agent.

Cyclization: The second nitrogen of the imidazolidin-2-one ring is introduced, and an intramolecular cyclization is induced to form the five-membered ring. A common method involves the intramolecular cyclization of an N-(piperidin-4-yl)-N'-(2-chloroethyl)urea intermediate. nih.gov Under basic conditions, the nitrogen attacks the carbon bearing the chlorine atom, displacing it to form the imidazolidin-2-one ring. nih.gov

Deprotection: Finally, the protecting group on the piperidine nitrogen is removed to yield the target compound, this compound.

The formation of the imidazolidin-2-one ring itself can be achieved through various methods, such as the reaction of 1,2-diamines with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene derivatives. mdpi.commdpi.com The regioselectivity of the cyclization of urea derivatives to form substituted imidazolidin-2-ones can be influenced by reaction conditions, such as the amount of acid catalyst used. nih.gov Careful control of these factors is essential for the successful and efficient synthesis of the target molecule.

Derivatization Chemistry and Functional Group Manipulation of 1 Piperidin 4 Yl Imidazolidin 2 One

Chemical Modifications of the Piperidine (B6355638) Ring

The piperidine ring in 1-(Piperidin-4-yl)imidazolidin-2-one contains a secondary amine, which is the primary site for functionalization. This nitrogen atom acts as a potent nucleophile, making it amenable to a variety of substitution reactions.

Electrophilic and Nucleophilic Substitutions

The secondary amine of the piperidine ring is highly nucleophilic, readily reacting with a range of electrophiles. This reactivity is the cornerstone for creating a diverse library of N-substituted derivatives.

N-Alkylation: This is a common modification achieved by reacting the piperidine nitrogen with alkyl halides. The reaction proceeds via a standard nucleophilic substitution mechanism. Another powerful method is reductive amination, where the piperidine is treated with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond. researchgate.net

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, coupling with carboxylic acids can be facilitated by reagents like carbonyldiimidazole (CDI) or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) to form stable amide bonds. nih.gov

Aza-Michael Addition: The piperidine nitrogen can also undergo conjugate addition to α,β-unsaturated systems, such as acrylonitrile (B1666552) or acrylates, in what is known as an aza-Michael reaction. researchgate.net This method is effective for introducing three-carbon chains onto the nitrogen atom.

Reaction TypeElectrophile/ReagentFunctional Group IntroducedReference
N-AlkylationAlkyl Halide (e.g., Bromoacetonitrile)Alkyl Group researchgate.net
Reductive AminationAldehyde/Ketone + Reducing AgentSubstituted Alkyl Group researchgate.net
N-AcylationCarboxylic Acid + Coupling Agent (e.g., CDI, HBTU)Acyl Group (Amide) nih.gov
Aza-Michael AdditionAcrylonitrileCyanoethyl Group researchgate.net

Oxidation and Reduction Transformations

The piperidine ring is a saturated heterocycle, making it generally resistant to reduction. However, the ring and its secondary amine can undergo oxidative transformations.

Oxidation: The piperidine ring can be oxidized under specific conditions. Oxidation involving the carbon atoms alpha to the nitrogen can lead to the formation of an N-acyliminium ion, a reactive intermediate that can be trapped by nucleophiles. nih.gov This process often requires specialized oxidizing agents like hypervalent iodine reagents. nih.gov Atmospheric oxidation initiated by hydroxyl radicals can lead to H-abstraction from both C-H and N-H bonds, resulting in products like 2,3,4,5-tetrahydropyridine. acs.org Oxidation of piperidines can also yield lactams (piperidinones) under certain conditions, for example, using reagents like mercuric acetate-EDTA. researchgate.net

Functionalization of the Imidazolidinone Heterocycle

The imidazolidin-2-one ring offers additional sites for chemical modification, although its reactivity is influenced by the electron-withdrawing nature of the carbonyl group.

Reactions at the Nitrogen Centers

The imidazolidin-2-one moiety contains two nitrogen atoms that are part of a cyclic urea (B33335) structure. These nitrogens are significantly less nucleophilic than the piperidine nitrogen. However, they can be functionalized, typically under basic conditions, to deprotonate the N-H group, followed by reaction with an electrophile. This allows for the introduction of alkyl or acyl groups at the N-3 position, leading to fully substituted urea derivatives.

Transformations of the Carbonyl Group

The carbonyl group within the imidazolidin-2-one ring is a key functional handle for further derivatization.

Reduction: The carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride. This transformation would convert the imidazolidin-2-one into a corresponding imidazolidine, removing the carbonyl oxygen.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form an imidazolidine-2-thione. This is commonly achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide. thieme-connect.comresearchgate.net This modification significantly alters the electronic properties and potential biological activity of the heterocycle.

Reaction TypeReagentResulting StructureReference
AlkylationBase + Alkyl HalideN-Alkyl Imidazolidin-2-one-
ReductionLithium Aluminum HydrideImidazolidine-
ThionationLawesson's Reagent / P2S5Imidazolidine-2-thione thieme-connect.comresearchgate.net

Synthesis of N-Substituted and C-Substituted Analogs

The synthesis of analogs of this compound can be approached either by modifying the parent molecule as described above or by building the heterocyclic systems from functionalized precursors.

N-Substituted Analogs: As detailed in sections 3.1.1 and 3.2.1, N-substitution is readily achieved on the piperidine nitrogen through alkylation, acylation, and reductive amination. researchgate.netnih.govnih.gov Substitution on the imidazolidinone nitrogen is also possible, providing access to a wide range of tri-substituted analogs.

C-Substituted Analogs: Introducing substituents onto the carbon backbone of either ring typically requires starting from pre-functionalized building blocks.

Piperidine Ring: C-substituted piperidine analogs can be synthesized from appropriately substituted piperidin-4-ones or by constructing the piperidine ring from acyclic precursors via methods like the Mannich condensation. chemrevlett.com

Imidazolidinone Ring: The synthesis of C-substituted imidazolidin-2-ones often involves the cyclization of substituted 1,2-diamines with a carbonylating agent (e.g., phosgene, CDI, CO₂). mdpi.commdpi.com Alternatively, methods such as the palladium-catalyzed carboamination of N-allylureas can generate 4-substituted imidazolidin-2-ones. nih.gov Another approach involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas, which form a cyclic iminium ion intermediate that is then trapped by a C-nucleophile to regioselectively yield 4-substituted imidazolidin-2-ones. proquest.comnih.gov

Stereochemical Control in Derivatization Reactions

Stereochemistry plays a pivotal role in determining the pharmacological activity of bioactive molecules. For derivatives of this compound, stereochemical complexity arises from the introduction of substituents on either the piperidine or the imidazolidin-2-one ring, creating one or more chiral centers. Controlling the spatial arrangement of these substituents is a critical aspect of analogue synthesis.

The conformational preference of the piperidine ring is a key factor in dictating the stereochemical outcome of derivatization reactions. The 4-substituted piperidine ring typically exists in a chair conformation, with the imidazolidin-2-one group occupying either an equatorial or an axial position. The equatorial position is generally favored to minimize steric hindrance. nih.govrsc.org This conformational bias influences the trajectory of incoming reagents, leading to diastereoselective transformations. For instance, reactions such as alkylations or reductions on a pre-existing substituent on the piperidine ring will be subject to steric shielding from either the axial or equatorial face, depending on the ring's conformation. ajchem-a.com

Several strategies have been developed for the stereoselective synthesis of polysubstituted piperidines, which can be adapted to create stereochemically defined precursors for, or derivatives of, this compound. nih.govnih.govnih.gov These methods include:

Catalytic Asymmetric Hydrogenation: Hydrogenation of substituted pyridine (B92270) precursors using chiral catalysts can yield enantiomerically enriched piperidines. nih.gov

Diastereoselective Epoxidation: The double bond in a tetrahydropyridine (B1245486) precursor can be epoxidized with facial selectivity, directed by existing substituents on the ring. Subsequent regioselective ring-opening of the epoxide introduces new functional groups with defined stereochemistry. nih.govacs.org

Cascade Reactions: Multi-component reactions can be designed to proceed through a cascade of stereoselective bond-forming events, enabling the rapid assembly of complex, polysubstituted piperidine rings from simple starting materials. researchgate.netresearchgate.net

Once a chiral center is established, it can direct the stereochemistry of subsequent modifications. For example, in a piperidine ring with a substituent at the C-3 position, the existing stereocenter will influence the approach of an electrophile or nucleophile at another position, leading to a specific diastereomer. The interplay between the substituent's configuration (R/S) and its conformation (axial/equatorial) is crucial for predicting the reaction outcome. researchgate.net Molecular mechanics calculations can be employed to predict the relative energies of different conformers and thus the likely stereochemical course of a reaction. nih.gov

Development of Complex Analogues and Congeners

The development of complex analogues from the this compound core involves modifications at three primary locations: the piperidine nitrogen (N-1'), the imidazolidinone nitrogens (N-1 and N-3), and the carbon backbone of either ring.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. Standard organic transformations are readily applied to generate diverse libraries of compounds. Common derivatization strategies include:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides, or reductive amination with aldehydes and ketones, can introduce various lipophilic or functionalized side chains.

N-Acylation: Coupling with carboxylic acids, acyl chlorides, or sulfonyl chlorides yields amides and sulfonamides, respectively. This is a common strategy for exploring interactions with biological targets. For example, in the closely related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, the piperidine nitrogen has been coupled with various carboxylic acids using standard peptide coupling agents like HBTU and CDI to produce potent inhibitors of the NLRP3 inflammasome. nih.gov

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea analogues, which can act as hydrogen bond donors and acceptors.

Functionalization of the Imidazolidin-2-one Ring: The imidazolidin-2-one moiety itself can be modified to alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. mdpi.com The N-H groups of the cyclic urea can undergo alkylation, acylation, or arylation, similar to the piperidine nitrogen. nih.gov Selective functionalization of either N-1 or N-3 can be achieved by using appropriate protecting group strategies or by exploiting subtle differences in their reactivity.

Furthermore, the entire imidazolidin-2-one ring can be constructed from a 4-aminopiperidine (B84694) precursor through cyclization reactions. This allows for the synthesis of analogues where substituents are incorporated into the ring structure from the outset. Common methods for forming the imidazolidin-2-one ring include reactions of a diamine precursor with phosgene, carbonyldiimidazole (CDI), or carbon dioxide. mdpi.com This approach allows for the synthesis of analogues with substituents at the C-4 and C-5 positions of the imidazolidinone ring. acs.org

Development of Complex Congeners: More profound modifications involve altering the core heterocyclic systems to produce congeners. This can involve replacing the imidazolidin-2-one ring with other five- or six-membered cyclic ureas or related heterocycles. For instance, analogues incorporating a benzimidazol-2-one (B1210169) moiety in place of the imidazolidin-2-one have been synthesized and investigated. nih.gov Other variations could include replacing the core with imidazolidine-2,4-diones (hydantoins) or thiazolidinones. wikipedia.orgajchem-a.com The piperidine ring can also be replaced by other saturated heterocycles to probe the importance of the ring size and the nitrogen atom's position for biological activity. These extensive modifications allow for a thorough exploration of the chemical space around the parent scaffold. nih.gov

Below is a table summarizing representative derivatization reactions for the scaffold.

Reaction SiteReaction TypeReagents and ConditionsProduct Class
Piperidine N-1'N-AcylationCarboxylic Acid, HBTU, DIPEAN-Acyl Piperidine
Piperidine N-1'N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)N-Alkyl Piperidine
Piperidine N-1'Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl Piperidine
Imidazolidinone N-3N-AcylationAcyl Chloride, NaHN-Acyl Imidazolidinone
Imidazolidinone N-3N-AlkylationBromoacetate, DBUN-Alkyl Imidazolidinone

Chemical Reactivity and Mechanistic Investigations of 1 Piperidin 4 Yl Imidazolidin 2 One

Reactivity Profiles of the Nitrogen Atoms within the Piperidine (B6355638) and Imidazolidinone Rings

The 1-(Piperidin-4-yl)imidazolidin-2-one molecule possesses three nitrogen atoms, each with a unique chemical environment and reactivity. The nitrogen atom in the piperidine ring is a secondary aliphatic amine, whereas the two nitrogens in the imidazolidinone ring are part of a cyclic urea (B33335) structure, rendering them significantly less nucleophilic.

Piperidine Nitrogen (N-H): This nitrogen is the most nucleophilic and basic site in the molecule. As a secondary amine, it readily participates in reactions such as alkylation, acylation, and arylation. For instance, in related structures like 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, this nitrogen can be readily alkylated with reagents like p-chlorobenzylbromide in the presence of a base such as triethylamine (TEA). It is also the site for amide bond formation through coupling with carboxylic acids.

Imidazolidinone Nitrogens (N-1' and N-3'): These nitrogen atoms are analogous to amides. Their lone pairs are delocalized into the adjacent carbonyl group, which significantly reduces their nucleophilicity and basicity compared to the piperidine nitrogen. N-1' is a tertiary amide, substituted with the piperidin-4-yl group, while N-3' is a secondary amide (N-H). While generally unreactive, the N-3' proton can be removed by a strong base, allowing for subsequent functionalization. However, reactions at the piperidine nitrogen are overwhelmingly favored under standard conditions. Base-catalyzed intramolecular hydroamidation of propargylic ureas represents a modern method for forming the imidazolidinone ring, highlighting the reactivity of urea nitrogens in a synthetic context. acs.org

The differential reactivity allows for selective functionalization of the piperidine nitrogen without affecting the imidazolidinone core under most conditions.

Chemical Transformations Involving the Imidazolidinone Carbonyl Group

The carbonyl group of the imidazolidinone ring is part of a urea functionality, which makes it less electrophilic than a ketone or ester carbonyl. Nevertheless, it can undergo specific transformations, primarily reduction.

Reduction: Cyclic ureas can be reduced to the corresponding aminals (compounds with two amino groups attached to the same carbon) using powerful reducing agents like lithium aluminum hydride (LiAlH4). acs.orgacs.org This reaction effectively removes the carbonyl oxygen. Studies on a series of 1,3-dialkyl-2-imidazolidinones have shown that the reaction rate is influenced by the nature of the alkyl substituents on the nitrogen atoms. acs.org Although specific data for this compound is not available, it is expected to undergo a similar reduction to yield 1-(piperidin-4-yl)imidazolidine.

Table 1: Reduction of Substituted 2-Imidazolidinones with Lithium Aluminum Hydride (LiAlH4) Data extrapolated from studies on analogous 1,3-disubstituted cyclic ureas. acs.org

EntryN,N'-SubstituentsProduct TypeReaction Half-life (approx.)
1Phenyl, PhenylAminal< 1 min
2Benzyl, BenzylAminal2 min
3Methyl, MethylAminal25 min
4Ethyl, EthylAminal45 min

Note: The table illustrates the effect of substituents on the reduction rate of the imidazolidinone carbonyl. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

Reactions with other nucleophiles, such as Grignard reagents or organolithium compounds, are less common for cyclic ureas due to the low electrophilicity of the carbonyl carbon and the presence of the acidic N-H proton.

Ring-Opening and Ring-Contraction/Expansion Reactions of the Core Structure

The imidazolidinone ring is generally stable but can be opened under hydrolytic conditions.

Hydrolysis: The hydrolysis of imidazolidinones typically requires acidic or basic conditions and elevated temperatures, leading to the formation of the corresponding N-substituted ethylenediamine derivative. For this compound, hydrolysis would cleave the cyclic urea to yield N-(piperidin-4-yl)ethane-1,2-diamine.

Kinetic studies on the decomposition of 4-imidazolidinone prodrugs show that the rate of hydrolysis is highly pH-dependent. nih.gov In acidic solutions (pH < 5), the hydrolysis often follows apparent first-order kinetics. nih.gov At neutral or higher pH, the decomposition can become reversible. nih.gov Computational studies on the hydrolysis of a nonaromatic imidazolidine-2-ylidene (a related carbene) indicated that the ring-opened product is thermodynamically more stable than the cyclic precursor. nih.govacs.org

Ring Expansion: Ring expansion of imidazolidin-2-ones is not a common reaction pathway. However, synthetic routes toward these structures can involve ring expansion of smaller heterocycles. For example, Lewis acid-catalyzed cycloaddition of chiral aziridine-2-carboxylates with isocyanates provides a stereospecific route to functionalized imidazolidin-2-ones. bioorg.org This demonstrates a synthetic strategy based on ring expansion to form the core, rather than a reaction of the pre-formed imidazolidinone.

Participation in Intermolecular Coupling and Addition Reactions

The nucleophilic secondary amine of the piperidine ring is the primary site for intermolecular coupling reactions.

Buchwald-Hartwig Amination: The piperidine nitrogen can act as the amine component in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. acsgcipr.org This allows for the formation of a C-N bond between the piperidine nitrogen and an aryl or heteroaryl halide/sulfonate. acsgcipr.org This is a powerful method for synthesizing N-aryl piperidine derivatives. High-throughput experimentation has been used to optimize catalyst systems for coupling piperidine-based nucleophiles with five-membered heteroaromatic bromides. acs.org While direct examples using this compound as the nucleophile are not prevalent, the reactivity of the piperidine moiety is well-established in this context. rsc.orgresearchgate.net

Table 2: Examples of Buchwald-Hartwig Coupling of Piperidine with Aryl Halides Illustrative reactions demonstrating the utility of the piperidine moiety in C-N bond formation. rsc.org

EntryAryl HalideAmineCatalyst SystemProductYield
14-BromoanisolePiperidinePd(OAc)2 / P(t-Bu)3N-(4-methoxyphenyl)piperidine93%
24-ChloroanisolePiperidine(NHC)Pd(allyl)ClN-(4-methoxyphenyl)piperidine43%
34-BromotoluenePiperidine(NHC)Pd(allyl)ClN-(4-methylphenyl)piperidine85%

Note: These examples show the general applicability of the Buchwald-Hartwig reaction for N-arylation of piperidines, a reaction pathway readily available to the target molecule.

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, data from related systems can provide valuable insights.

Kinetic Studies: The kinetics of the hydrolysis and decomposition of imidazolidinone derivatives have been studied, particularly in the context of prodrugs. A study on 4-imidazolidinone derivatives of prilocaine revealed pH-dependent decomposition kinetics. nih.gov For one derivative, the hydrolysis followed apparent first-order kinetics at pH < 5, while at pH 7.4, the reaction was reversible with a calculated half-life of 6.9 hours at 60 °C. nih.gov Another derivative showed a bell-shaped pH-rate profile, indicating a change in the rate-limiting step with pH. nih.gov Kinetic studies on the formation of ethylene urea (an unsubstituted imidazolidinone) from ethylenediamine carbamate over a CeO2 catalyst have also been performed to elucidate the reaction mechanism and order. acs.org

Thermodynamic Studies: Thermodynamic data for cyclic ureas are often discussed in the context of their synthesis and decomposition. The synthesis of urea itself involves two main equilibrium reactions: the formation of ammonium carbamate and its subsequent dehydration to urea. ureaknowhow.com The thermodynamics of these processes are well-studied. ureaknowhow.com For the imidazolidinone ring, its stability can be inferred from the conditions required for its synthesis and cleavage. The formation of the ring is often favored, but it is susceptible to hydrolysis, which is typically a thermodynamically downhill process. Thermodynamic data for urea and related compounds have been compiled and critically evaluated by NIST. nist.govnist.gov These data can serve as a baseline for estimating the properties of more complex derivatives like this compound.

Structural Elucidation and Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(Piperidin-4-yl)imidazolidin-2-one in solution. Through a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) and imidazolidinone moieties. The protons on the imidazolidinone ring's ethylene bridge (-CH₂-CH₂-) would likely appear as two triplets. The piperidine ring protons would present more complex splitting patterns due to their chair conformation, with axial and equatorial protons having different chemical shifts. The N-H proton of the piperidine would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the imidazolidinone ring is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the piperidine and imidazolidinone rings would appear in the aliphatic region of the spectrum.

Predicted NMR Chemical Shifts: While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on known values for piperidine and imidazolidinone structures.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Imidazolidinone C=O-~165
Imidazolidinone CH₂~3.4~40
Piperidine C4-H (methine)~3.8~55
Piperidine C2/C6-H (axial)~2.7~45
Piperidine C2/C6-H (equatorial)~3.1~45
Piperidine C3/C5-H (axial)~1.6~30
Piperidine C3/C5-H (equatorial)~1.9~30
Piperidine N-HVariable, broad-

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the accurate molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₉H₁₇N₃O), the monoisotopic mass is calculated to be 183.1372 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In techniques like electrospray ionization (ESI), the compound would typically be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Expected Mass Spectrometry Data:

Adduct / Fragment Formula Predicted m/z
[M]⁺ C₉H₁₇N₃O 183.1372
[M+H]⁺ C₉H₁₈N₃O⁺ 184.1444
[M+Na]⁺ C₉H₁₇N₃NaO⁺ 206.1264

The primary fragmentation pathway in tandem MS (MS/MS) would likely involve the cleavage of the C-N bond connecting the piperidine and imidazolidinone rings, yielding characteristic fragment ions corresponding to each ring system.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. nih.gov This technique would definitively establish the bond lengths, bond angles, and solid-state conformation of this compound. springernature.com

Based on studies of related piperidine-containing molecules, the six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. chemrevlett.commdpi.com The imidazolidinone substituent at the C4 position would likely occupy the more sterically favorable equatorial position. The five-membered imidazolidinone ring would likely adopt an envelope or twisted conformation. X-ray analysis would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group and the imidazolidinone carbonyl oxygen, which dictate the crystal packing arrangement.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups.

Key Expected Vibrational Bands:

N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H group of the piperidine ring.

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds in both rings.

C=O Stretching (Amide I): A strong, prominent absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, is characteristic of the cyclic urea (B33335) (imidazolidinone) carbonyl group. researchgate.net This is often a strong and distinct peak in the Raman spectrum as well.

N-H Bending: A band around 1590-1650 cm⁻¹ associated with the bending of the piperidine N-H bond.

C-N Stretching: Vibrations corresponding to the various C-N bonds in the molecule would appear in the 1000-1350 cm⁻¹ region.

Predicted Vibrational Frequencies:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Piperidine N-H 3300 - 3400 Medium
C-H Stretch Aliphatic CH₂ & CH 2850 - 3000 Strong
C=O Stretch Imidazolidinone C=O 1680 - 1700 Very Strong (IR)
N-H Bend Piperidine N-H 1590 - 1650 Medium

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment

The molecular structure of this compound is achiral. It possesses a plane of symmetry that bisects the molecule, passing through the piperidine nitrogen, the C4 carbon and its attached hydrogen, and the imidazolidinone ring. Due to this symmetry, the molecule is superimposable on its mirror image and does not have stereoisomers (enantiomers or diastereomers).

Therefore, chiral analytical methods, which are designed to separate and quantify enantiomers or diastereomers, are not applicable to this compound. Techniques such as chiral chromatography (HPLC or GC) or polarimetry would show no differentiation, as there are no distinct stereoisomers to resolve.

Computational and Theoretical Studies on 1 Piperidin 4 Yl Imidazolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. edu.krdedu.krd

For 1-(Piperidin-4-yl)imidazolidin-2-one, DFT calculations would typically be employed to determine its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to optimize the molecule's geometry and calculate its energetic properties. edu.krd

Key electronic properties that can be calculated include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the charge distribution and identifying potentially reactive sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy 1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 7.7 eV Suggests high kinetic stability

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Conformational Analysis and Prediction of Stable Geometries

Conformational analysis is performed computationally by systematically exploring the molecule's potential energy surface. This involves:

Initial Structure Generation: Creating various possible starting geometries, such as the piperidine (B6355638) ring in chair, boat, or twist-boat conformations, with the substituent in both axial and equatorial positions.

Geometry Optimization: Using quantum chemical methods like DFT to find the lowest energy structure for each starting conformation. nih.gov

Energy Comparison: Calculating the relative energies of all optimized conformers to identify the most stable, or ground-state, geometry. The conformer with the lowest energy is predicted to be the most populated at equilibrium.

Studies on similar piperidine-containing structures have shown that the substituent's preference for an equatorial position is common, as this minimizes steric hindrance. nih.gov

Table 2: Relative Energies of Predicted Conformers

Conformer Piperidine Ring Conformation Substituent Position Relative Energy (kcal/mol)
1 Chair Equatorial 0.00 (Global Minimum)
2 Chair Axial +2.5

Note: This table presents a hypothetical outcome of a conformational analysis, illustrating the expected energetic preference.

Computational Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding its synthesis or potential degradation pathways. For example, the synthesis of imidazolidin-2-ones can occur via intramolecular cyclization of urea (B33335) derivatives. mdpi.com

Computational modeling of a reaction pathway typically involves:

Identifying Reactants, Products, and Intermediates: Defining the start and end points of the reaction, as well as any stable molecules formed along the way.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the specific geometry of this unstable species.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction.

By mapping the entire energy profile of a proposed reaction, chemists can rationalize experimental observations and predict the feasibility of different chemical transformations. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its structural characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). Recent benchmarks have identified specific functionals, like WP04, as being particularly effective for predicting proton NMR shifts. github.io For complex molecules, Boltzmann-weighting the predicted spectra of multiple stable conformers is necessary to obtain an accurate average spectrum. github.io

IR Frequencies: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the absorption bands observed in an infrared (IR) spectrum. nih.gov These calculations can predict the positions of key functional group vibrations, such as the C=O stretch of the urea moiety and the N-H stretches of the piperidine and imidazolidinone rings. Calculated frequencies are often systematically higher than experimental values, so a scaling factor is typically applied to improve the agreement with experimental data. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data

Spectrum Type Key Feature Predicted Value
¹³C NMR Carbonyl Carbon (C=O) ~165 ppm
¹H NMR Piperidine N-H Proton ~1.5-2.0 ppm (broad)
IR Carbonyl (C=O) Stretch ~1680 cm⁻¹

Note: These are representative values expected for the functional groups present in the molecule, based on general computational spectroscopy principles.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation could reveal:

Conformational Dynamics: How the molecule transitions between different conformations in solution, such as the ring-flipping of the piperidine moiety. This provides a more realistic picture of the molecule's flexibility than static models.

Solvent Interactions: MD simulations explicitly include solvent molecules (e.g., water), allowing for the detailed study of hydrogen bonding and other intermolecular interactions between the solute and the solvent.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly behavior.

In studies of related compounds, MD simulations have been used to assess the stability of protein-ligand complexes and to explore conformational changes over nanosecond to microsecond timescales. nih.govmdpi.com

1 Piperidin 4 Yl Imidazolidin 2 One As a Versatile Synthetic Building Block and Chemical Scaffold

Application in the Construction of Diversified Heterocyclic Compound Libraries

The structure of 1-(piperidin-4-yl)imidazolidin-2-one is well-suited for the generation of diverse heterocyclic compound libraries. The secondary amine of the piperidine (B6355638) ring and the nitrogen atoms of the imidazolidin-2-one ring offer multiple points for chemical modification. The piperidine nitrogen can undergo N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of a wide array of substituents. These reactions can be employed to build libraries of compounds with varied physicochemical properties.

For instance, derivatives of this scaffold have been synthesized for various research purposes, including the development of potential therapeutic agents. The synthesis of related structures, such as 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one, highlights the utility of the piperidine nitrogen as a handle for derivatization. The imidazolidin-2-one moiety itself is a common feature in many biologically active compounds and approved drugs, making this scaffold an attractive starting point for drug discovery programs. nih.gov The ability to readily modify the piperidine ring allows for the exploration of the chemical space around this privileged core, facilitating the development of structure-activity relationships.

Role in Cascade and Multicomponent Organic Reactions

While specific examples detailing the use of this compound in cascade or multicomponent reactions (MCRs) are not extensively documented, the inherent reactivity of its constituent rings suggests its potential utility in such transformations. MCRs are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. nih.gov

The secondary amine of the piperidine moiety can participate as a nucleophile in various MCRs. For example, it could be a component in the Ugi or Passerini reactions, which are used to generate peptide-like scaffolds. researchgate.netrug.nl Furthermore, the imidazolidin-2-one ring can be synthesized through cascade reactions, suggesting that derivatives of this compound could potentially be assembled in a convergent manner. researchgate.net The synthesis of imidazolidin-2-ones has been achieved through palladium-catalyzed cascade reactions involving the carboamination of allylureas. mdpi.com

The development of pseudo-multicomponent protocols for the synthesis of 1,3-disubstituted imidazolidin-2-ones from diamines further underscores the potential for applying such efficient synthetic strategies to scaffolds like this compound. mdpi.com

Utility in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Chiral imidazolidin-2-ones are recognized as effective chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net These auxiliaries can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. The rigidity of the imidazolidin-2-one ring and the predictable shielding of one face of the molecule are key to their success in inducing high levels of stereoselectivity. researchgate.net

Although this compound itself is achiral, it can serve as a precursor for the synthesis of chiral derivatives. For example, the piperidine ring could be functionalized with chiral substituents, or the imidazolidin-2-one ring could be synthesized from chiral diamines. These chiral derivatives could then be explored as new chiral auxiliaries or as ligands for asymmetric catalysis. Chiral ligands based on imidazolidinone structures have been successfully used in copper(II)-catalyzed asymmetric Henry reactions, achieving high enantioselectivity. nih.govresearchgate.net The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and scaffolds like this compound offer a platform for designing novel ligand architectures. beilstein-archives.orgnih.gov

Table 1: Examples of Chiral Imidazolidinone Derivatives in Asymmetric Synthesis This table is representative of the applications of the imidazolidinone scaffold in general, illustrating the potential for derivatives of this compound.

Catalyst/Auxiliary Type Reaction Type Key Findings
Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives Asymmetric Henry reactions High enantioselectivity (up to 97% ee) was achieved, with the stereochemical outcome dependent on the ligand's configuration. nih.govresearchgate.net
Chiral 4,5-dimethylimidazolidin-2-one Asymmetric aldol (B89426) reactions This auxiliary, with a low molecular weight, has been shown to be effective in promoting high diastereoselectivity. researchgate.net
Polystyrene supported chiral hydantoin Asymmetric aldol reactions The solid-supported auxiliary allowed for high yields and excellent diastereoselectivity, with the potential for catalyst recycling. researchgate.net
Chiral spiro phosphoramidite (B1245037) ligand with imidazolidin-2-one backbone Asymmetric carboamination of allylic ureas The ligand design was crucial for achieving high enantiomeric excesses in the synthesis of imidazolidin-2-one derivatives. mdpi.com

Incorporation into Designed Molecular Architectures for Material Science Research

The application of this compound in material science is an emerging area of interest. The rigid and polar nature of the imidazolidin-2-one core, combined with the conformational flexibility of the piperidine ring, makes it an intriguing building block for the construction of novel polymers and supramolecular assemblies. The ability to functionalize the piperidine nitrogen allows for the incorporation of this scaffold into polymer backbones or as pendant groups.

The hydrogen bonding capabilities of the imidazolidin-2-one moiety (N-H donors and a carbonyl acceptor) can be exploited to direct the self-assembly of molecules into well-defined architectures, such as sheets, ribbons, or porous networks. These materials could have potential applications in areas such as gas storage, separation, or catalysis. While specific research on this compound in this context is limited, the broader field of crystal engineering and the design of functional organic materials provides a framework for exploring its potential.

Development of Advanced Chemical Probes for Research Purposes

Chemical probes are small molecules used to study and manipulate biological systems. rug.nl The development of potent and selective chemical probes is crucial for understanding protein function and for validating new drug targets. The this compound scaffold can serve as a starting point for the design of such probes.

A notable example in this area is the chemical modulation of the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to develop inhibitors of the NLRP3 inflammasome. nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers were able to identify compounds that could inhibit NLRP3-dependent pyroptosis and IL-1β release. nih.govresearchgate.net This work demonstrates that the piperidinyl-heterocycle core can be a fruitful template for the development of potent and selective modulators of protein function.

By attaching reporter groups, such as fluorophores or biotin, to the this compound scaffold, it could be converted into a chemical probe for techniques like fluorescence microscopy or affinity purification. The design of fluorescent chemosensors is an active area of research, and heterocyclic scaffolds are often employed in their construction. nih.gov The development of such probes would enable the visualization and study of their biological targets in living cells.

Future Directions and Emerging Perspectives in the Chemical Research of 1 Piperidin 4 Yl Imidazolidin 2 One

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. unibo.itnih.gov Future research on 1-(Piperidin-4-yl)imidazolidin-2-one will likely prioritize the development of more sustainable synthetic routes.

Current synthetic strategies for related heterocyclic structures often rely on multi-step processes that may involve hazardous reagents or generate significant waste. Emerging green approaches applicable to this target compound include:

Catalytic Carbon Dioxide (CO₂) Fixation : Utilizing CO₂ as a renewable, non-toxic C1 source for constructing the imidazolidin-2-one ring is a highly attractive green alternative to traditional carbonylating agents like phosgene. researchgate.netmdpi.com Catalytic systems, potentially involving metal or organocatalysts, could facilitate the direct reaction of a suitable diamine precursor with CO₂ under milder conditions. researchgate.net

One-Pot and Pseudo-Multicomponent Reactions : Designing synthetic protocols where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste. mdpi.com A pseudo-multicomponent approach, for instance, could involve the in situ formation of a diamine precursor followed by cyclization to yield the imidazolidin-2-one core. mdpi.com

Use of Greener Solvents : Shifting from traditional volatile organic compounds to more environmentally benign solvents such as water, supercritical fluids, or deep eutectic solvents is a key aspect of green chemistry. researchgate.net Research into the synthesis of piperidin-4-one derivatives has already demonstrated the effectiveness of deep eutectic solvents, a methodology that could be adapted for the synthesis of the target compound.

The following table outlines potential green synthetic strategies for imidazolidin-2-one synthesis, a core component of the target molecule.

Green StrategyDescriptionPotential AdvantageReference
CO₂ as C1 SourceDirect incorporation of CO₂ as a carbonylating agent to form the cyclic urea (B33335) ring.Utilizes a renewable, non-toxic reagent; high atom economy. researchgate.netmdpi.com
Catalytic HydroaminationIntramolecular cyclization of unsaturated urea derivatives, often catalyzed by transition metals or organocatalysts.Robust method for C-N bond formation under potentially mild conditions. mdpi.com
Palladium-Catalyzed DiaminationIntramolecular or intermolecular diamination of alkenes, allenes, or dienes to construct the imidazolidin-2-one scaffold.Elegant strategy for forming the heterocyclic core, with potential for high stereoselectivity. mdpi.com
Pseudo-Multicomponent ReactionsOne-pot synthesis involving in situ formation of intermediates, streamlining the process and reducing waste.Increased efficiency, reduced solvent use, and simplified purification. mdpi.com

Exploration of Unprecedented Reactivity and Catalytic Applications

The unique structural combination of a secondary amine in the piperidine (B6355638) ring and the cyclic urea of the imidazolidin-one opens up avenues for exploring novel reactivity and catalytic applications. The imidazolidin-2-one scaffold is a well-established motif in the field of organocatalysis, famously exemplified by MacMillan catalysts which activate α,β-unsaturated aldehydes and other substrates toward asymmetric transformations. sigmaaldrich.comtcichemicals.comnih.gov

Future research could investigate:

Organocatalysis : Derivatives of this compound could be designed as chiral organocatalysts. By introducing appropriate substituents, these molecules could facilitate a range of enantioselective reactions, such as Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. sigmaaldrich.comcore.ac.ukcaltech.edu The piperidine moiety could serve as a handle for further functionalization to fine-tune the catalyst's steric and electronic properties.

Ligand Development : The nitrogen atoms within the scaffold could act as coordination sites for transition metals. This suggests a potential application in designing novel ligands for metal-catalyzed reactions. The specific geometry and electronic environment provided by the this compound framework could lead to catalysts with unique selectivity and reactivity profiles.

Redox-Annulation Reactions : Recent studies have shown that cyclic secondary amines like piperidine can participate in redox-annulation reactions with α-ketoamides to form polycyclic imidazolidinones. acs.org Exploring similar dehydrogenative cyclization reactions could uncover new pathways to complex fused heterocyclic systems starting from this compound.

Rational Design of Derivatives with Tailored Chemical Properties for Specific Research Needs

The this compound scaffold is a versatile template that can be systematically modified to create derivatives with specific chemical and biological properties. nih.govresearchgate.netresearchgate.net Rational design, guided by structure-activity relationship (SAR) studies, is a powerful strategy for developing new molecules for targeted applications. nih.gov

Key areas for future rational design include:

Modulating Physicochemical Properties : By introducing different functional groups onto the piperidine nitrogen or the imidazolidin-2-one ring, properties such as solubility, lipophilicity, and metabolic stability can be precisely controlled. For example, the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs has been explored to create derivatives with improved pharmacological profiles. nih.gov

Developing Chemical Probes and Inhibitors : The scaffold can be elaborated to design specific inhibitors for biological targets. For instance, imidazolidine-2,4-dione derivatives have been designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov Similarly, derivatives could be designed to target other enzymes or receptors by incorporating pharmacophoric features known to interact with the target of interest.

Creating Bioisosteric Replacements : The imidazolidin-2-one or piperidine rings can serve as bioisosteres for other chemical groups in known bioactive molecules, potentially leading to compounds with improved properties.

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. nih.govyoutube.comembopress.org These technologies are poised to accelerate research involving this compound.

Future perspectives in this area include:

Automated Library Synthesis : The use of automated platforms, including those employing flow chemistry or microwave-assisted synthesis, can enable the rapid generation of large libraries of this compound derivatives. acs.orgnih.gov Automated systems can handle reagent dispensing, reaction monitoring, and purification, significantly improving efficiency and reproducibility. researchgate.netnih.gov This allows for the systematic exploration of a vast chemical space around the core scaffold. researchgate.net

High-Throughput Screening (HTS) : Once libraries are synthesized, HTS can be employed to rapidly evaluate their biological activity or chemical properties. nih.gov For example, screening these libraries against panels of enzymes or cell lines can quickly identify "hit" compounds with desired activities, which can then be selected for further optimization. youtube.comnih.gov The integration of synthesis and screening allows for an iterative process of design, synthesis, and testing, accelerating the discovery cycle.

The table below summarizes the impact of automation on the chemical discovery process.

TechnologyApplication in Chemical ResearchKey AdvantagesReference
Automated Flow SynthesisRapid, continuous production of compound libraries with precise control over reaction parameters.Enhanced safety, scalability, and integration of multiple synthetic steps. acs.org
Microwave-Assisted SynthesisAcceleration of reaction rates, often leading to higher yields and purities in shorter times.Can be fully automated for library generation. nih.gov
Robotic Compound ManagementAutomated weighing, dispensing, and distribution of compounds for synthesis and screening.Increased precision, speed, and throughput; enables miniaturization. youtube.com
High-Throughput Screening (HTS)Rapid biological or chemical evaluation of thousands to millions of compounds.Identifies "hit" compounds from large libraries, accelerating the discovery of new leads. nih.gov

Advanced Computational Approaches for Predictive Chemical Design and Discovery

Computational chemistry and in silico modeling are indispensable tools for modern chemical research, offering the ability to predict molecular properties and guide experimental work. plos.org For this compound, these approaches can rationalize experimental findings and accelerate the design of new derivatives.

Emerging computational strategies include:

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of the molecule and its derivatives. doaj.orgedu.krd DFT studies can help rationalize reaction mechanisms, predict spectroscopic properties, and calculate reactivity descriptors like HOMO-LUMO energy gaps, providing a deeper understanding of the compound's chemical behavior. research-nexus.netnih.gov

Molecular Docking and Dynamics : These techniques are crucial for structure-based drug design. researchgate.net By simulating the interaction of this compound derivatives with the binding site of a biological target (e.g., an enzyme or receptor), researchers can predict binding affinities and modes. doaj.orgresearch-nexus.net This information is vital for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning : QSAR models correlate the chemical structure of compounds with their properties or activities. mdpi.com By training machine learning algorithms on existing data, predictive models can be built to screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing. This in silico screening significantly reduces the time and cost associated with experimental work.

Q & A

Basic: What are the standard synthetic routes for 1-(Piperidin-4-yl)imidazolidin-2-one, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine derivatives with imidazolidinone precursors. For example, in related syntheses (e.g., PB1 derivatives), 4-piperidinecarboxylate reacts with chloromethyl intermediates in dimethylformamide (DMF) using triethylamine as a catalyst . Post-reaction purification involves recrystallization (e.g., methanol) and vacuum drying. Intermediates are characterized using 1H/13C-NMR (to confirm substituent positions), IR spectroscopy (to identify carbonyl groups at ~1700 cm⁻¹), and mass spectrometry (to verify molecular ion peaks) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H-NMR : Reveals proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, imidazolidinone NH at δ 7.5–8.5 ppm) .
  • 13C-NMR : Confirms carbonyl carbons (C=O at ~160 ppm) and piperidine/imdazolidinone ring carbons .
  • IR Spectroscopy : Identifies the imidazolidinone carbonyl stretch (~1680–1720 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure using SHELX programs for refinement (e.g., SHELXL for small-molecule crystallography) .

Advanced: How can computational methods optimize the synthesis yield of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways to identify energy barriers for intermediates, optimizing catalyst choice (e.g., triethylamine vs. DBU) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .
  • High-Throughput Screening (HTS) : Tests reaction conditions (temperature, stoichiometry) in parallel to maximize yield .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

  • Isomer Analysis : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm stereochemistry .
  • HPLC-PDA/MS : Detects impurities or byproducts (e.g., degradation products from piperidine ring oxidation) .
  • Tandem MS : Fragments molecular ions to identify structural deviations (e.g., chlorine isotopes in HRMS for halogenated analogs) .

Basic: What are the primary pharmacological targets of imidazolidin-2-one derivatives?

Methodological Answer:
Imidazolidin-2-one scaffolds are explored for:

  • Enzyme Inhibition : SARS-CoV-2 Mpro (via covalent binding to catalytic cysteine) .
  • Receptor Modulation : Histamine H1/H4 receptors (e.g., dual ligands for anti-inflammatory applications) .
  • Kinase Targeting : NUAK1 inhibitors (e.g., HTH-01-015 for cancer therapy) .

Advanced: How are structure-activity relationships (SARs) studied for this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the piperidine or imidazolidinone positions .
  • Biological Assays : Test analogs in in vitro models (e.g., IC50 determination for enzyme inhibition) .
  • 3D-QSAR Modeling : Correlate substituent electronic/steric properties with bioactivity using CoMFA or CoMSIA .

Basic: How is the stability of this compound assessed under storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • HPLC-UV Monitoring : Track degradation products (e.g., piperidine ring-opening or imidazolidinone hydrolysis) .
  • Karl Fischer Titration : Measure moisture uptake to recommend storage conditions (e.g., desiccated, room temperature) .

Advanced: What computational tools predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions (e.g., with SARS-CoV-2 Mpro active site) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD/RMSF analysis) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs .

Advanced: How are isotopic labeling (e.g., ¹¹C) and pharmacokinetic studies performed for this compound?

Methodological Answer:

  • Radiolabeling : Incorporate ¹¹C via [¹¹C]methylation of precursors (e.g., using [¹¹C]CH3I) for PET imaging .
  • In Vivo Distribution : Administer labeled compound to model organisms and quantify biodistribution via gamma counting .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma .

Advanced: How do solvent polarity and pH affect the tautomeric equilibrium of imidazolidin-2-one derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor tautomer shifts (e.g., keto-enol) via absorbance changes in solvents like DMSO or water .
  • pH Titration with NMR : Track protonation states of the imidazolidinone NH group across pH 2–12 .
  • Computational pKa Prediction : Use software like MarvinSuite to correlate experimental and theoretical pKa values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.